Metanil yellow
Overview
Description
Mechanism of Action
Target of Action
Metanil Yellow, also known as ACID YELLOW 36, is a dye of the azo class . It is primarily used as a pH indicator in analytical chemistry . The primary targets of this compound are the pH-sensitive systems in which it is used . It has a color change from red to yellow between pH 1.2 and 3.2 .
Mode of Action
The mode of action of this compound involves its interaction with pH-sensitive systems. As a pH indicator, this compound changes its color from red at pH 1.2 to yellow at pH 2.3 . This color change is a result of the compound’s interaction with hydrogen ions in the solution, which affects the electron distribution in the azo group of the molecule .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to pH regulation. By changing color in response to pH, this compound can provide visual information about the acidity or alkalinity of a solution . .
Pharmacokinetics
It is known that this compound is used as an adulterant in food products, particularly in india This suggests that it can be absorbed into the body through ingestion
Result of Action
The primary result of this compound’s action is a visual indication of pH. In a pH-sensitive system, this compound changes color to indicate the acidity or alkalinity of the solution . Animal studies have suggested that this compound may have neurotoxic and hepatotoxic effects, indicating that it may have harmful effects at the molecular and cellular levels.
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The color change that this compound undergoes is dependent on the pH of the solution
Biochemical Analysis
Biochemical Properties
Metanil Yellow is known to interact with various enzymes and proteins. It acts as a bifunctional inducer of specific isozymes of P-450 and cytosolic enzymes . This suggests that this compound can influence biochemical reactions by modulating the activity of these enzymes.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. Animal studies have suggested that this compound is neurotoxic and hepatotoxic . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules and its influence on gene expression. It acts as a bifunctional inducer of specific isozymes of P-450 and cytosolic enzymes . This suggests that this compound can bind to these enzymes, potentially inhibiting or activating them, leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Yellow 36 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form diazonium salt, which is then coupled with metanilic acid under acidic conditions to produce the azo dye .
Industrial Production Methods: In industrial settings, the production of Acid Yellow 36 involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated through filtration, washed, and dried before being packaged for use .
Chemical Reactions Analysis
Types of Reactions: Acid Yellow 36 undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized, leading to the breakdown of the dye structure.
Reduction: Reduction of the azo group results in the formation of aromatic amines, which can be further processed or degraded.
Substitution: The sulfonate group can participate in substitution reactions, altering the dye’s properties.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the sulfonate group.
Major Products:
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Modified azo dyes with different functional groups.
Scientific Research Applications
Acid Yellow 36 has several applications in scientific research:
Chemistry: Used as a pH indicator due to its color change from red to yellow between pH 1.2 and 3.2.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Industry: Utilized in the textile, leather, and paper industries for dyeing purposes.
Comparison with Similar Compounds
Acid Yellow 17: Another azo dye with similar applications but different chemical structure.
Acid Orange 7: Used in similar industries but has a different color and chemical properties.
Acid Red 88: Another azo dye with distinct applications and properties.
Uniqueness of Acid Yellow 36: Acid Yellow 36 is unique due to its specific pH indicator properties and its ability to act as a bifunctional inducer of cytochrome P450 enzymes. This makes it particularly valuable in both industrial applications and scientific research .
Properties
CAS No. |
587-98-4 |
---|---|
Molecular Formula |
C18H15N3NaO3S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24); |
InChI Key |
PBAMGXBJWKWSID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
melting_point |
>250°C |
587-98-4 | |
physical_description |
Other Solid Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
4005-68-9 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acid yellow 36 metanil yellow metanil yellow, monosodium salt sodium 3-((4-anilinophenyl)azo)benzenesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Metanil Yellow?
A1: this compound has the molecular formula C18H14N3NaO3S and a molecular weight of 375.38 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques can be employed to characterize this compound, including:
- UV-Vis Spectroscopy: This technique is widely used to quantify this compound in various matrices due to its strong absorbance in the visible region. [, , , ]
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and can be combined with chemometrics for adulteration detection. [, , , ]
- Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR and can also be used for detection in complex food matrices. [, , ]
Q3: What are the known toxic effects of this compound?
A3: this compound is classified as a non-permitted food colorant due to its established toxicity. Studies have demonstrated various adverse effects in animal models, including:
- Hepatotoxicity: this compound can induce liver damage, as evidenced by elevated liver enzyme levels and histological changes in the liver. [, , , ]
- Nephrotoxicity: Research indicates that this compound exposure can lead to kidney dysfunction, characterized by altered serum creatinine and uric acid levels, alongside histological alterations in the kidneys. [, , ]
- Neurotoxicity: Studies have shown that this compound administration can cause structural changes in the cerebellar cortex of rats, suggesting potential neurotoxic effects. []
- Immunomodulatory Effects: Research suggests that this compound can modulate immune responses, affecting both humoral and cell-mediated immunity in rodents. []
Q4: What are the potential long-term effects of this compound exposure?
A4: While more research is needed to fully elucidate the long-term consequences of this compound exposure, existing studies raise concerns about potential carcinogenic and mutagenic effects. Further investigations are crucial to comprehensively assess the risks associated with chronic exposure. []
Q5: How does this compound interact with biological systems at a cellular level?
A5: this compound's interaction with biological systems involves several mechanisms:
- Oxidative Stress: One of the primary mechanisms of this compound toxicity is its ability to induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage. [, , ]
- Enzyme Modulation: this compound can modulate the activity of various enzymes, including antioxidant enzymes like catalase and glutathione reductase. This disruption of the antioxidant defense system contributes to its toxic effects. [, , ]
Q6: What analytical methods are commonly used to detect and quantify this compound in food samples?
A6: Several analytical methods are employed for the detection and quantification of this compound in food products:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a photodiode array detector or mass spectrometry (MS), provides sensitive and selective determination of this compound in various food matrices. [, , ]
- Thin-Layer Chromatography (TLC): TLC, while less sensitive than HPLC, offers a rapid and cost-effective method for screening samples for this compound contamination. [, ]
- Electrochemical Methods: Voltammetric techniques utilizing glassy carbon electrodes have shown promise for the sensitive detection of this compound. []
Q7: What are the challenges associated with detecting this compound in complex food matrices?
A7: The complex nature of food matrices can pose challenges for accurate this compound detection. Interfering compounds may lead to inaccurate results. Sample preparation techniques such as solid-phase extraction (SPE) are often necessary to remove interfering substances and concentrate the analyte before analysis. [, ]
Q8: What is the environmental impact of this compound?
A8: The release of this compound into the environment, primarily through industrial wastewater, raises significant concerns:
Q9: What remediation strategies can be used to remove this compound from the environment?
A9: Various remediation strategies are being investigated for the removal of this compound from contaminated environments:
- Adsorption: Several adsorbent materials, including activated carbon, modified shrimp shells, and corn cobs, have shown promising results in removing this compound from aqueous solutions. [, , , ]
- Biodegradation: Research on utilizing microbial communities for the biodegradation of this compound is ongoing. Certain bacterial consortia have demonstrated the ability to degrade this compound into less harmful byproducts. []
- Advanced Oxidation Processes (AOPs): AOPs, such as the photo-Fenton process, utilize reactive oxygen species to degrade organic pollutants like this compound. These processes hold potential for efficient degradation and mineralization of the dye. []
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